molecular formula C7H8ClNS B14765253 2-Chloro-5-methyl-4-(methylthio)pyridine

2-Chloro-5-methyl-4-(methylthio)pyridine

Cat. No.: B14765253
M. Wt: 173.66 g/mol
InChI Key: SWCFLXAUJMAOIW-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(methylthio)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with chlorine at position 2, a methyl group at position 5, and a methylthio (-SMe) group at position 2. The chlorine atom enhances electrophilic substitution reactivity, while the methylthio group contributes electron-donating effects, influencing the compound’s electronic properties and interactions with biological targets .

Synthetic routes for related pyridine derivatives often involve multi-step protocols, such as the condensation of substituted phenyl groups with chlorinated pyridine precursors (e.g., Scheme 1 in ). These methods yield compounds with variable substituents (e.g., nitro, bromo, methoxy) that modulate physical and chemical properties . Analytical characterization of such compounds typically includes IR, $ ^1H $ NMR, and melting point determination, as exemplified by derivatives with molecular weights ranging from 466 to 545 g/mol and melting points between 268–287°C .

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-chloro-5-methyl-4-methylsulfanylpyridine

InChI

InChI=1S/C7H8ClNS/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3

InChI Key

SWCFLXAUJMAOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1SC)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Dehydrohalogenation Strategies

Dihydropyridone Intermediate Formation

The synthesis of chlorinated pyridines often begins with dihydropyridone intermediates. For example, US4612377A describes the preparation of 2-chloro-5-methylpyridine via halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone using chlorine gas in solvents like 1,2,4-trichlorobenzene at 50–60°C. Adapting this approach, introducing a methylthio group at the 4-position could involve:

  • Pre-functionalization : Incorporating a methylthio group during the dihydropyridone synthesis stage. This might require condensing a thiol-containing precursor with propionaldehyde or acrylic esters.
  • Post-functionalization : Subjecting the chlorinated pyridine intermediate to nucleophilic aromatic substitution (SNAr) with methylthiolate ions (CH3S⁻).

A critical challenge lies in regioselectivity, as the 4-position is less reactive toward electrophilic substitution. However, directing groups or metal-catalyzed C–H activation could enhance specificity.

Radical-Initiated Chlorination and Thiolation

Side-Chain Chlorination

Patent US4612377A details the chlorination of 2-chloro-5-methylpyridine to 2-chloro-5-trichloromethylpyridine using chlorine gas and benzoyl peroxide as a radical initiator. For 2-chloro-5-methyl-4-(methylthio)pyridine, a similar approach could be employed:

  • Methylthio Introduction : Prior to chlorination, introduce the methylthio group via a Friedel-Crafts-type reaction using dimethyl disulfide (DMDS) and a Lewis acid catalyst (e.g., AlCl₃).
  • Chlorination : React the intermediate with chlorine gas in 1,2,4-trichlorobenzene at 80–130°C.

N-Oxide Intermediate Routes

Directed Chlorination via Pyridine N-Oxides

CN103787960A demonstrates the use of 3-methylpyridine N-oxide for synthesizing 2-chloro-5-methylpyridine via oriented chlorination with benzoyl chloride. For the target compound:

  • N-Oxidation : React 5-methyl-4-(methylthio)pyridine with hydrogen peroxide in glacial acetic acid to form the N-oxide.
  • Chlorination : Treat the N-oxide with phosphorus oxychloride (POCl₃) at 0–50°C to install the chlorine atom at the 2-position.

This method benefits from the N-oxide’s ability to direct electrophilic substitution to the para position, though steric effects from the methylthio group may require optimization.

Multi-Step Synthesis from Beta-Picoline Derivatives

Functionalization of Beta-Picoline

Beta-picoline (3-methylpyridine) is a common precursor for pyridine derivatives. A hypothetical pathway involves:

  • Sulfuration : React beta-picoline with methyl disulfide under radical conditions (e.g., AIBN initiator) to install the methylthio group at the 4-position.
  • Chlorination : Use POCl₃ in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at 120°C to introduce the 2-chloro substituent.
Table 2: Chlorination Agents and Solvent Systems
Chlorinating Agent Solvent Temperature (°C) Reaction Time (h)
POCl₃ 1,2,4-Trichlorobenzene 120 6–8
Cl₂ gas Chlorobenzene 80–100 12–24
SOCl₂ Toluene 60–80 4–6

Purification and Characterization

Isolation Techniques

Post-synthesis, crude this compound may be purified via:

  • Solvent Extraction : Washing with aqueous alkali (pH 7–8) to remove acidic byproducts.
  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the product.
  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures.

Analytical Validation

  • GC-MS : To confirm molecular ion peaks (expected m/z: 173 for C₇H₈ClNS).
  • ¹H NMR : Key signals include δ 2.50 (s, 3H, CH₃), δ 2.60 (s, 3H, SCH₃), and aromatic protons at δ 7.2–8.1.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-5-methyl-4-(methylthio)pyridine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and chemical behavior of pyridine derivatives is highly dependent on substituent identity and position. Below is a comparative analysis of 2-Chloro-5-methyl-4-(methylthio)pyridine with structurally analogous compounds:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 2-Cl, 5-CH3, 4-SMe ~173.67 (calculated) 268–287 (similar derivatives) High thermal stability; electron-rich due to -SMe; reactive at Cl site for SNAr.
2-Fluoro-5-(methylthio)pyridine 2-F, 5-SMe 157.21 (CAS 1037764-83-2) Not reported Lower molecular weight; fluorine’s electronegativity increases polarity.
2-Chloro-5-iodo-4-methylpyridine 2-Cl, 4-CH3, 5-I 268.48 (CAS data) Not reported Iodo substituent enhances steric bulk; potential for cross-coupling reactions.
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives Variable R groups (e.g., NO2, Br) 466–545 268–287 Amino group introduces hydrogen-bonding capacity; nitro groups increase reactivity.

Spectroscopic and Analytical Differences

  • $ ^1H $ NMR : The methylthio group in this compound generates distinct proton signals (δ ~2.5 ppm for -SMe), whereas fluoro analogs show deshielded aromatic protons due to fluorine’s electronegativity .
  • IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm$ ^{-1} $) and C-S (~650 cm$ ^{-1} $) bonds are key identifiers, differentiating the compound from iodo- or nitro-substituted derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Chloro-5-methyl-4-(methylthio)pyridine with high purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, introducing the methylthio group via thiolation of a chloropyridine precursor under inert conditions. Post-synthesis, purity can be ensured using gas chromatography (GC) (>98.0% purity, as per industrial standards ). Critical steps include controlling reaction temperature (e.g., 60–80°C for thiolation) and using anhydrous solvents to avoid hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is advised.

Q. How should researchers structurally characterize this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methylthio group at C4, chloro at C2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H9_9ClNS).
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in structurally analogous pyridine derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Stability : Store under inert gas (N2_2/Ar) at 2–8°C to prevent decomposition. Avoid strong oxidizers, as they may generate hazardous byproducts (e.g., HCl, nitrogen oxides) .
  • Protective Measures : Use nitrile gloves, fume hoods, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How do electronic effects of the methylthio and chloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methylthio group is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution at C3 and C5. In contrast, the chloro group is electron-withdrawing, directing reactions to meta/para positions. Computational studies (DFT) can model charge distribution and predict regioselectivity. For example, Fukui indices may highlight nucleophilic attack sites .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Systematic analysis of variables:

  • Catalyst Screening : Test Pd(OAc)2_2, CuI, or Ni catalysts for Suzuki-Miyaura couplings.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
  • Data Triangulation : Cross-reference kinetic data (e.g., Arrhenius plots) with mechanistic studies to identify rate-limiting steps.

Q. How can computational modeling predict the compound’s behavior under varying pH conditions?

  • Methodological Answer :

  • pKa Estimation : Use software like MarvinSketch or ACD/Labs to calculate acidic/basic sites (e.g., pyridinic nitrogen).
  • Solubility Prediction : COSMO-RS simulations correlate logP values with solubility in aqueous/organic mixtures. Experimental validation via UV-Vis spectroscopy is recommended.

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